
Boc-N-Me-Cys(Mob)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-N-Me-Cys(Mob)-OH: is a chemical compound used primarily in peptide synthesis. It is a derivative of cysteine, an amino acid, and is often employed as a building block in the synthesis of peptides and proteins. The compound contains a tert-butoxycarbonyl (Boc) protecting group, a methyl group (N-Me), and a methoxybenzyl (Mob) protecting group on the cysteine residue.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Boc-N-Me-Cys(Mob)-OH typically begins with cysteine.
Protection of Amino Group: The amino group of cysteine is protected using the tert-butoxycarbonyl (Boc) group. This is achieved by reacting cysteine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Methylation of Amino Group: The protected cysteine is then subjected to methylation using a methylating agent like methyl iodide in the presence of a base.
Protection of Thiol Group: The thiol group of cysteine is protected using the methoxybenzyl (Mob) group. This is done by reacting the methylated cysteine with methoxybenzyl chloride in the presence of a base.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection Reactions: Boc-N-Me-Cys(Mob)-OH undergoes deprotection reactions to remove the Boc and Mob protecting groups. These reactions are typically carried out under acidic conditions for Boc removal and reductive conditions for Mob removal.
Peptide Bond Formation: The compound is used in peptide synthesis to form peptide bonds with other amino acids. This involves coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while Mob deprotection is achieved using reagents like trifluoroacetic acid and triethylsilane.
Coupling: DIC and HOBt are used for peptide bond formation under mild conditions.
Major Products:
Deprotected Cysteine Derivatives: The major products of deprotection reactions are cysteine derivatives without the Boc and Mob groups.
Peptides: The major products of coupling reactions are peptides containing this compound as a residue.
Wissenschaftliche Forschungsanwendungen
Chemistry: Boc-N-Me-Cys(Mob)-OH is used in the synthesis of complex peptides and proteins. It serves as a building block in the construction of peptide libraries for drug discovery and development.
Biology: In biological research, the compound is used to study protein-protein interactions and enzyme mechanisms. It is also employed in the synthesis of peptide-based inhibitors and probes.
Medicine: this compound is used in the development of peptide-based therapeutics
Industry: In the pharmaceutical industry, the compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based diagnostic agents.
Wirkmechanismus
Mechanism: The mechanism of action of Boc-N-Me-Cys(Mob)-OH involves its incorporation into peptides and proteins. The compound acts as a protected cysteine residue, allowing for selective deprotection and subsequent formation of disulfide bonds or other modifications.
Molecular Targets and Pathways: The molecular targets of peptides containing this compound include enzymes, receptors, and other proteins. The pathways involved depend on the specific peptide and its biological activity.
Vergleich Mit ähnlichen Verbindungen
Boc-Cys(Trt)-OH: This compound contains a trityl (Trt) protecting group instead of the Mob group.
Fmoc-Cys(Mob)-OH: This compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of the Boc group.
Boc-N-Me-Cys(Trt)-OH: This compound contains both the Boc and Trt protecting groups.
Uniqueness: Boc-N-Me-Cys(Mob)-OH is unique due to its combination of Boc and Mob protecting groups, which provide selective protection and deprotection strategies. This allows for greater flexibility in peptide synthesis and modification.
Eigenschaften
IUPAC Name |
3-[(4-methoxyphenyl)methylsulfanyl]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-17(2,3)23-16(21)18(4)14(15(19)20)11-24-10-12-6-8-13(22-5)9-7-12/h6-9,14H,10-11H2,1-5H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYOXUYJDMPEEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CSCC1=CC=C(C=C1)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
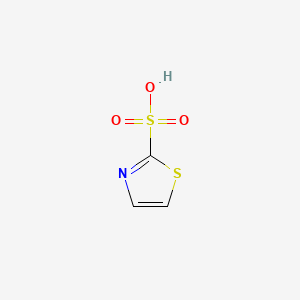

![tert-Butyl 5-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B598199.png)


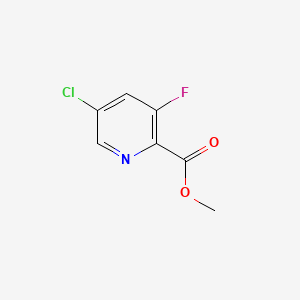

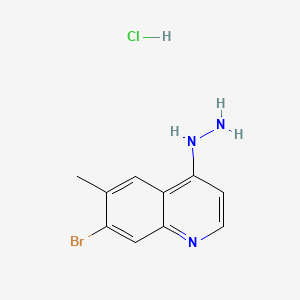
![7-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B598207.png)
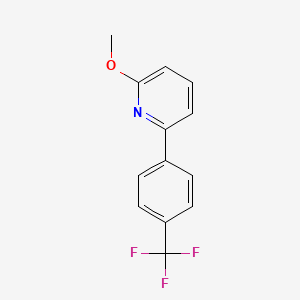
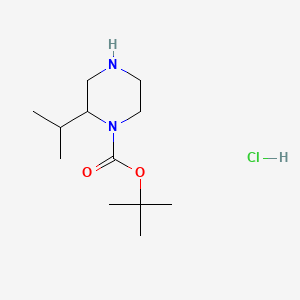
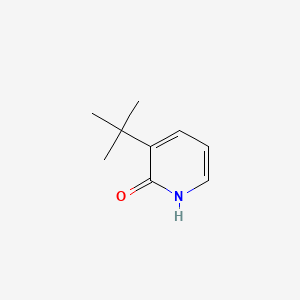
![2-Pyridinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-](/img/structure/B598212.png)
